molecular formula C6H10Br3N3 B12409717 Grk-IN-1

Grk-IN-1

Cat. No.: B12409717
M. Wt: 363.88 g/mol
InChI Key: ISJJOTCLFWXCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Grk-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Grk-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Grk-IN-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of GRKs and their role in GPCR signaling.

    Biology: It is used to investigate the role of GRKs in various biological processes, including cell signaling, immune response, and cardiovascular function.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as heart failure, hypertension, and neurodegenerative disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting GR

Properties

Molecular Formula

C6H10Br3N3

Molecular Weight

363.88 g/mol

IUPAC Name

5-(bromomethyl)-2-methylpyrimidin-4-amine;dihydrobromide

InChI

InChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H

InChI Key

ISJJOTCLFWXCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CBr.Br.Br

Origin of Product

United States

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